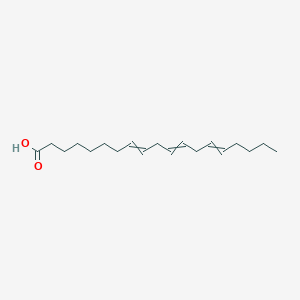
2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane is a unique organoboron compound characterized by its triazatriborinane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane typically involves the reaction of pentamethylcyclopentadienylboron dichloride with a suitable nitrogen-containing ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the compound into different boron-nitrogen derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex boron-containing molecules.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of advanced materials, including polymers and ceramics.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentamethylcyclopentadienyliridium(III) chloride dimer
- Pentamethylcyclopentadienylrhodium(III) chloride dimer
- Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II)
Uniqueness
2-Chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane is unique due to its triazatriborinane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes with a variety of molecules makes it particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
13058-05-4 |
|---|---|
Molekularformel |
C5H15B3ClN3 |
Molekulargewicht |
185.1 g/mol |
IUPAC-Name |
2-chloro-1,3,4,5,6-pentamethyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C5H15B3ClN3/c1-6-10(3)7(2)12(5)8(9)11(6)4/h1-5H3 |
InChI-Schlüssel |
GMHZZSZSPYDVPS-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(B(N(B(N1C)Cl)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



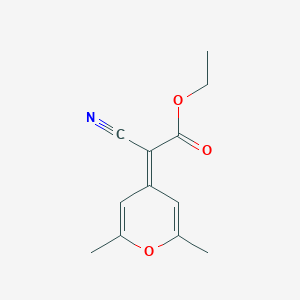

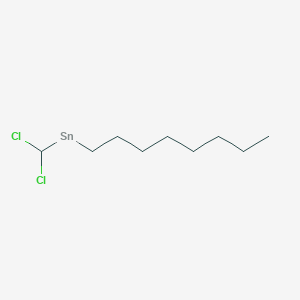
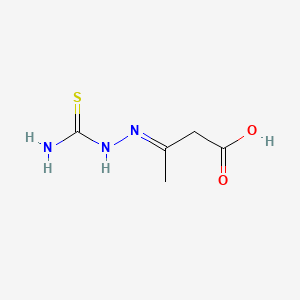
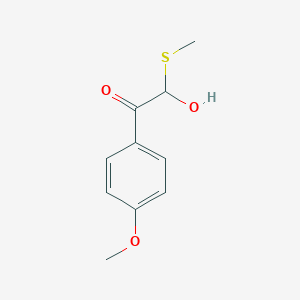
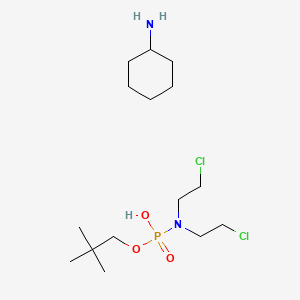
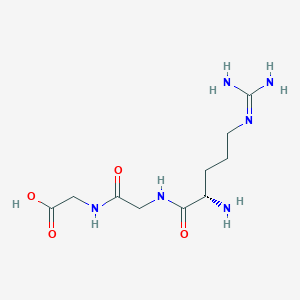
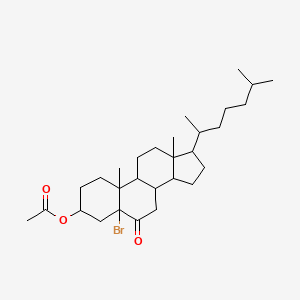
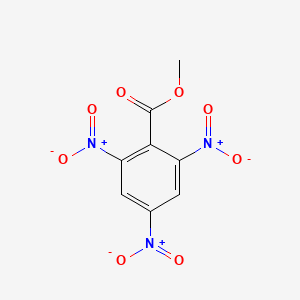
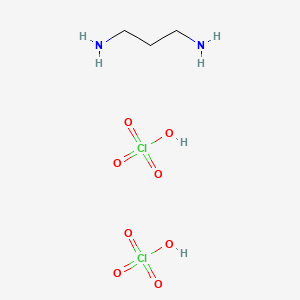
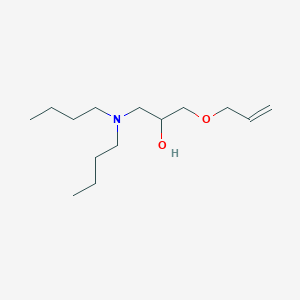
![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)
